Methyl 2-(2-(ethylthio)benzamido)benzo[d]thiazole-6-carboxylate

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Methyl 2-(2-(ethylthio)benzamido)benzo[d]thiazole-6-carboxylate (CAS 886916-90-1) is a synthetic heterocyclic compound belonging to the benzothiazole family, characterized by a molecular formula of C18H16N2O3S2 and a molecular weight of 372.5 g/mol. The molecule features three pharmacologically relevant modules within a single, compact scaffold: a benzothiazole core, a 2-ethylthio-substituted benzamide moiety at position 2, and a methyl carboxylate ester at position This combination of an arylthioether donor, a carboxamide linker, and a hydrogen-bond-accepting ester cap positions the compound as a versatile building block for medicinal chemistry exploration of diverse biological targets historically responsive to benzothiazole-based ligands.

Molecular Formula C18H16N2O3S2
Molecular Weight 372.46
CAS No. 886916-90-1
Cat. No. B2398113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-(ethylthio)benzamido)benzo[d]thiazole-6-carboxylate
CAS886916-90-1
Molecular FormulaC18H16N2O3S2
Molecular Weight372.46
Structural Identifiers
SMILESCCSC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC
InChIInChI=1S/C18H16N2O3S2/c1-3-24-14-7-5-4-6-12(14)16(21)20-18-19-13-9-8-11(17(22)23-2)10-15(13)25-18/h4-10H,3H2,1-2H3,(H,19,20,21)
InChIKeyBWVIICDTMAYQHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(2-(ethylthio)benzamido)benzo[d]thiazole-6-carboxylate (886916-90-1): Procurement-Ready Benzothiazole Scaffold with Dual Functional Handles


Methyl 2-(2-(ethylthio)benzamido)benzo[d]thiazole-6-carboxylate (CAS 886916-90-1) is a synthetic heterocyclic compound belonging to the benzothiazole family, characterized by a molecular formula of C18H16N2O3S2 and a molecular weight of 372.5 g/mol . The molecule features three pharmacologically relevant modules within a single, compact scaffold: a benzothiazole core, a 2-ethylthio-substituted benzamide moiety at position 2, and a methyl carboxylate ester at position 6. This combination of an arylthioether donor, a carboxamide linker, and a hydrogen-bond-accepting ester cap positions the compound as a versatile building block for medicinal chemistry exploration of diverse biological targets historically responsive to benzothiazole-based ligands [1]. The compound is available from multiple commercial suppliers as a research-grade screening compound (typical purity ≥95%).

Why Benzothiazole Derivatives Cannot Be Substituted Indiscriminately: The Structural Basis for Differentiated Procurement of 886916-90-1


Benzothiazole derivatives are not functionally interchangeable despite sharing a common heterocyclic core. The 2-amino-substituent pattern profoundly influences binding orientation, while the nature of the 6-position ester (methyl vs. ethyl vs. free acid) dictates both hydrogen-bonding capacity and hydrolytic susceptibility [1]. The target compound 886916-90-1 is distinguished from its closest commercially available analogs by the presence of an ortho-ethylthio (–SC2H5) substituent on the benzamide phenyl ring. This thioether group functions simultaneously as a hydrophobic anchor, a tunable oxidation handle (thioether → sulfoxide → sulfone), and a modulator of aromatic π-stacking geometry—features that cannot be recapitulated by the unsubstituted, methylsulfonyl, or halogenated benzamido analogs typically offered alongside it [1]. Simple substitution with a core-identical but side-chain-divergent analog risks loss of target engagement, altered selectivity profile, or reduced metabolic stability if the thioether plays a stereoelectronic role in the intended biological interaction.

Quantitative Differentiation Evidence for Methyl 2-(2-(ethylthio)benzamido)benzo[d]thiazole-6-carboxylate (886916-90-1) vs. Closest Structural Analogs


Ortho-Ethylthio Substituent on Benzamide Ring vs. Unsubstituted Benzamido Analog: Physicochemical Divergence with Predicted Pharmacokinetic Implications

The target compound 886916-90-1 incorporates an ortho-ethylthio group on the benzamide phenyl ring, absent in the most closely related commercially available analog Ethyl 2-benzamidobenzo[d]thiazole-6-carboxylate (CAS 331676-31-4). While direct experimental logP or solubility data for 886916-90-1 remain unpublished in the peer-reviewed literature as of 2026, the structural addition of the –SC2H5 moiety relative to the unsubstituted comparator is predicted to increase calculated lipophilicity (clogP) by approximately 1.2–1.5 log units based on fragment-based contribution methods . This quantitatively meaningful shift moves the compound from a relatively polar chemotype (predicted clogP ≈ 2.8 for the unsubstituted analog) to a moderately lipophilic range (predicted clogP ≈ 4.0–4.3 for 886916-90-1), a range empirically associated with improved membrane permeability and oral bioavailability in benzothiazole series [1]. The thioether also replaces a phenyl C–H hydrogen with a polarizable sulfur atom (atomic polarizability: S = 2.90 ų vs. H = 0.667 ų), enhancing potential for hydrophobic enclosure and van der Waals contacts in lipophilic protein binding pockets.

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Methyl Ester at 6-Position vs. Ethyl Ester Analog: Hydrolytic Stability and Synthetic Tractability Trade-Off

The target compound 886916-90-1 carries a methyl carboxylate ester at the benzothiazole 6-position, in contrast to the ethyl ester found in the commercial analog Ethyl 2-benzamidobenzo[d]thiazole-6-carboxylate (CAS 331676-31-4) . The methyl ester (pKa of leaving group CH3OH ≈ 15.5) is approximately 2–3 fold more reactive toward nucleophilic hydrolysis than the ethyl ester (pKa of C2H5OH ≈ 15.9) under alkaline conditions, a difference attributable to steric hindrance at the ester carbonyl carbon [1]. This differential is leveraged in medicinal chemistry: the methyl ester serves as a balanced pro-moiety that can be cleaved intracellularly by esterases to unmask a carboxylic acid pharmacophore, while the ethyl ester in the comparator retards this liberation, potentially altering the pharmacokinetic time-course. From a synthetic procurement standpoint, the methyl ester in 886916-90-1 enables direct transesterification, saponification to the free acid, or conversion to the corresponding amide under milder conditions than the ethyl analog, offering greater downstream diversification flexibility [1].

Medicinal Chemistry Prodrug Design Synthetic Chemistry

Structural Uniqueness of the 2-(2-Ethylthio)benzamido Pharmacophore vs. Positional Isomers and Oxidation-State Analogs

The 2-(ethylthio)benzamido motif of 886916-90-1 represents a distinct pharmacophoric pattern within the benzothiazole amide chemical space. Three structurally related commercial analogs are available: (a) 3-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide, which shifts the ethylthio group from the ortho to the meta position relative to the amide bond; (b) Methyl 2-(2-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate, which replaces the thioether –S– with the sulfone –SO2–; and (c) N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide (CAS 886917-72-2), which retains the ortho-ethylthio but replaces the 6-carboxylate with 4,7-dimethyl substitution on the benzothiazole core . The ortho-thioether in 886916-90-1 occupies a privileged conformational space: the C–S–C bond angle (~100°) forces the ethyl group out of the benzamide plane, creating a three-dimensional hydrophobic protrusion distinct from the planar ortho-hydrogen (analog b), the tetrahedral sulfone (analog c), or the repositioned meta-thioether (analog a). In benzothiazole kinase inhibitor series, ortho-thioether substitution has been correlated with enhanced selectivity for p38α over p38β by engaging a hydrophobic back-pocket unique to the α-isoform [1]. While direct selectivity data for 886916-90-1 itself are not published, the geometric argument constitutes a testable, structure-based differentiation from its regioisomeric and oxidation-state analogs.

Medicinal Chemistry Structure-Activity Relationships Chemical Biology

Procurement Specification Certainty: Defined Molecular Identity and Purity vs. Ambiguously Characterized Alternatives

From a procurement and reproducibility standpoint, 886916-90-1 is supplied with a fully defined InChI Key (BWVIICDTMAYQHG-UHFFFAOYSA-N), unambiguous IUPAC nomenclature (methyl 2-[(2-ethylsulfanylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate), and a single molecular formula C18H16N2O3S2 corresponding to a monoisotopic mass of 372.060 Da . This contrasts with certain 'benzothiazole amide' or 'benzothiazole carboxylate' derivatives listed in screening collections under generic or ambiguous names without full stereochemical/regiochemical assignment. The presence of the ortho-ethylthio substituent eliminates the possibility of atropisomerism at the benzamide–benzothiazole bond (unlike ortho-substituted biaryl systems with hindered rotation), simplifying analytical characterization to a single chromatographic peak (HPLC purity typically ≥95%). For high-throughput screening (HTS) campaigns or SAR studies where batch-to-batch consistency directly impacts data reproducibility, the procurement of 886916-90-1 from suppliers providing certificate of analysis (CoA) with HPLC, 1H NMR, and MS confirmation ensures experimental traceability that may be absent for less rigorously characterized or custom-synthesized analog batches.

Chemical Procurement Quality Control Analytical Chemistry

Recommended Research and Procurement Application Scenarios for Methyl 2-(2-(ethylthio)benzamido)benzo[d]thiazole-6-carboxylate (886916-90-1)


Kinase Selectivity Profiling: Triaging Ortho-Ethylthio Benzothiazole Scaffolds Against Closely Related Kinase Isoforms

Based on the structural differentiation of the ortho-ethylthio substituent from meta- and sulfone analogs (Section 3, Evidence Item 3), 886916-90-1 is optimally deployed in kinase selectivity panels where hydrophobic back-pocket engagement differentiates isoforms (e.g., p38α vs. p38β, or CSF1R vs. KIT). The compound should be screened at 1–10 μM against a panel of 50–100 kinases, with the explicit comparator set including the unsubstituted benzamido analog (CAS 331676-31-4) and the meta-ethylthio isomer, to isolate the contribution of the ortho-thioether vector to selectivity [1].

Prodrug Feasibility Studies: Evaluating Esterase-Dependent Carboxylic Acid Release Kinetics

The methyl ester at the 6-position provides a predictable hydrolytic release rate that is approximately 2–3 fold faster than the ethyl ester analog (Section 3, Evidence Item 2). Researchers designing esterase-activated prodrugs can use 886916-90-1 as a model substrate to establish structure-hydrolysis relationships. Parallel incubation of 886916-90-1 and its ethyl ester comparator in human liver microsomes or plasma, with LC-MS/MS quantitation of the liberated carboxylic acid over time, will yield directly comparable t₁/₂ values that inform the choice of ester pro-moiety for lead optimization [2].

Phenotypic Screening Library Design: Adding Lipophilic Diversity to Benzothiazole-Focused Compound Collections

The predicted clogP of 886916-90-1 (≈4.0–4.3) fills a lipophilicity gap between polar benzothiazole-6-carboxylates (clogP <3) and highly lipophilic diaryl analogs (clogP >5) (Section 3, Evidence Item 1). Procurement of 886916-90-1 for inclusion in a diversity-oriented screening library is recommended when the target product profile requires balanced cell permeability alongside aqueous solubility. The compound's single-InChI, fully characterized identity (Section 3, Evidence Item 4) also ensures that any screening hit can be rapidly confirmed by resynthesis or re-purchase without structural ambiguity .

Chemical Probe Development: Leveraging the Thioether Oxidation Ladder for Target Engagement Modulation

The ethylthio group in 886916-90-1 exists at the lowest sulfur oxidation state (thioether, S⁰). Controlled oxidation with meta-chloroperbenzoic acid (mCPBA) or sodium periodate can sequentially generate the corresponding sulfoxide (S²⁺) and sulfone (S⁴⁺) derivatives, each with distinct hydrogen-bonding capacity and geometry. This oxidation ladder, not accessible from the methylsulfonyl analog (already at S⁴⁺), enables systematic probing of the sulfur oxidation state's effect on target binding affinity and selectivity. Procurement of the thioether (886916-90-1) as the parent scaffold therefore provides access to three chemically distinct probes from a single compound, streamlining SAR exploration [1].

Quote Request

Request a Quote for Methyl 2-(2-(ethylthio)benzamido)benzo[d]thiazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.